5-Azaspiro[2.5]octan-8-one hydrochloride
Description
Significance of Spirocyclic Architectures in Contemporary Organic Synthesis and Medicinal Chemistry
Spirocycles, which are characterized by two rings connected through a single, shared carbon atom known as a spiro atom, have garnered significant attention in both organic synthesis and medicinal chemistry. Their unique three-dimensional arrangement offers a distinct advantage over more traditional, planar aromatic systems. tandfonline.combldpharm.com This inherent three-dimensionality allows for the projection of functional groups in precise spatial orientations, facilitating more effective interactions with the complex three-dimensional binding sites of biological targets like proteins. tandfonline.com
In drug discovery, the incorporation of spirocyclic motifs has proven to be a valuable strategy for optimizing a range of critical parameters. These include modulating conformational freedom, lipophilicity, aqueous solubility, and metabolic stability. bldpharm.comresearchgate.net The increased sp³ character of spirocycles is often associated with improved water solubility compared to their aromatic counterparts. tandfonline.com Furthermore, the introduction of these scaffolds can lead to enhanced potency and selectivity of drug candidates. bldpharm.com The growing interest in spirocycles is evidenced by their increasing presence in clinical candidates and approved drugs. dndi.org
Conformational Rigidity and Enhanced Three-Dimensionality of Azaspirocyclic Systems
A key feature of azaspirocyclic systems, such as 5-Azaspiro[2.5]octan-8-one, is their conformational rigidity. nih.gov This rigidity, stemming from the spirocyclic fusion of the rings, limits the number of accessible conformations the molecule can adopt. tandfonline.comnih.gov In the context of drug design, this is highly advantageous as it reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinity and potency. researchgate.net The well-defined three-dimensional structure of these systems allows for a more precise presentation of substituents for interaction with target proteins. nih.gov
The enhanced three-dimensionality of azaspirocycles is a direct consequence of their non-planar structure. nih.gov This characteristic is crucial for exploring new areas of chemical space that are underrepresented by the predominantly flat molecules found in many screening libraries. nih.govresearchgate.net By providing a rigid framework that projects substituents into three-dimensional space, azaspirocyclic scaffolds enable the design of molecules with improved shape complementarity to their biological targets. bldpharm.com
Overview of the 5-Azaspiro[2.5]octan-8-one Hydrochloride Framework as a Versatile Molecular Scaffold
The this compound framework is a prime example of a versatile molecular scaffold that leverages the beneficial properties of azaspirocyclic systems. This compound features a cyclopropane (B1198618) ring fused to a piperidinone ring through a spiro carbon. The presence of the nitrogen atom in the six-membered ring and the ketone functionality provide convenient handles for further chemical modification, making it a valuable building block for the synthesis of more complex molecules. bicbiotech.com
The hydrochloride salt form of this compound enhances its aqueous solubility, a critical property for its application in biological and medicinal chemistry research. Its unique and rigid conformation makes it an attractive starting point for the development of novel therapeutic agents and chemical probes. Researchers have utilized this and similar azaspirocyclic scaffolds to construct a variety of bioactive molecules, highlighting the versatility and importance of this structural motif in contemporary chemical research. nih.gov
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1780166-60-0 bicbiotech.com |
| Molecular Formula | C₇H₁₁NO · HCl |
| IUPAC Name | 5-azaspiro[2.5]octan-8-one;hydrochloride |
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-azaspiro[2.5]octan-8-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c9-6-1-4-8-5-7(6)2-3-7;/h8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTHPLNZDTYMIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(C1=O)CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 5 Azaspiro 2.5 Octan 8 One Hydrochloride and Its Derivatives
Established Synthetic Routes to the 5-Azaspiro[2.5]octan-8-one Core
The fundamental architecture of the 5-azaspiro[2.5]octane system is assembled through several powerful and convergent synthetic strategies. These methods provide access to the core structure, which can then be further modified to introduce the ketone functionality at the 8-position and other desired substituents.
Multicomponent Condensation Reactions for Azaspirocyclic Formation
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular scaffolds by combining three or more starting materials in a single synthetic operation. A key approach to the precursors of 5-azaspiro[2.5]octanes involves a four-component condensation. This reaction utilizes N-diphenylphosphinoylimines, alkynes, zirconocene (B1252598) hydrochloride, and diiodomethane (B129776) to rapidly generate ω-unsaturated dicyclopropylmethylamines. These intermediates are crucial building blocks, containing the necessary functionality for subsequent cyclization into the desired azaspirocyclic system. The power of this MCR lies in its ability to assemble a densely functionalized precursor in a single step, showcasing high atom economy and operational simplicity.
The general mechanism involves the initial formation of a zirconocene-alkyne complex, which then participates in a cascade of reactions with the imine and diiodomethane to construct the dicyclopropylmethylamine structure. The inherent diversity of this approach allows for the variation of each component, providing access to a wide library of precursors for further elaboration.
Ring-Closing Metathesis Strategies in Spirocyclic Annulation
Ring-closing metathesis (RCM) has emerged as a powerful and widely used method for the formation of cyclic and macrocyclic structures. wikipedia.org In the context of 5-azaspiro[2.5]octane synthesis, RCM is employed to cyclize the ω-unsaturated dicyclopropylmethylamines generated from the aforementioned multicomponent condensation.
This intramolecular reaction typically utilizes a ruthenium-based catalyst, such as a Grubbs-type catalyst, to facilitate the formation of a new carbon-carbon double bond, thereby closing the piperidine (B6355638) ring of the spirocycle. wikipedia.orgumicore.comorganic-chemistry.org The driving force for the reaction is often the release of a small, volatile byproduct like ethylene. wikipedia.org The choice of catalyst, solvent, and reaction temperature is crucial for achieving high yields and can be optimized to accommodate various functional groups present on the substrate. nih.gov The versatility and functional group tolerance of modern RCM catalysts make this a highly effective strategy for constructing the 5-azaspiro[2.5]octane core. umicore.com
Table 1: Key Catalysts and Conditions for Ring-Closing Metathesis (RCM)
| Catalyst Type | Common Name | Key Features | Typical Conditions |
|---|---|---|---|
| Ruthenium-based | Grubbs' Catalysts (1st & 2nd Gen) | High functional group tolerance, stable to air and moisture. | CH2Cl2 or Toluene, Room Temp to Reflux |
| Ruthenium-based | Hoveyda-Grubbs Catalysts | Increased stability, allows for catalyst recycling. | CH2Cl2 or Toluene, Room Temp to Reflux |
| Molybdenum-based | Schrock's Catalyst | Highly active, useful for sterically hindered substrates. | Inert atmosphere, anhydrous solvents |
Epoxide Opening Methodologies for Azaspirocycle Construction
An alternative and effective strategy for the construction of the 5-azaspiro[2.5]octane ring system involves intramolecular epoxide opening. This method relies on a precursor that contains both an epoxide and a nucleophilic amine. The cyclization is triggered by the nucleophilic attack of the amine onto one of the electrophilic carbons of the epoxide ring, leading to the formation of the piperidine ring.
This process can be promoted under either acidic or basic conditions. Acidic conditions activate the epoxide by protonating the oxygen atom, making the ring more susceptible to nucleophilic attack. nih.gov Basic conditions, on the other hand, typically involve a more nucleophilic, deprotonated amine. The regioselectivity of the ring-opening (i.e., which carbon of the epoxide is attacked) is governed by stereoelectronic factors and the specific reaction conditions, following principles such as Baldwin's rules for ring closure. This methodology provides a powerful means to control the stereochemistry of the resulting spirocycle.
Advanced Synthetic Transformations for Functionalized 5-Azaspiro[2.5]octan-8-one Derivatives
Once the core 5-azaspiro[2.5]octane skeleton is in place, further chemical transformations are necessary to introduce the C-8 ketone and other functional groups, leading to the target compound and its derivatives.
Oxidative Processes in the Synthesis of Azaspirooctanone Systems
The introduction of the ketone functionality at the C-8 position of the 5-azaspiro[2.5]octane core typically requires an oxidative step. While direct oxidation of the unsubstituted spirocycle at C-8 is challenging, a common strategy involves the oxidation of a precursor alcohol at this position. If the azaspirocycle is synthesized with a hydroxyl group at C-8, a variety of standard oxidation reagents can be employed.
Common methods for oxidizing secondary alcohols to ketones include Swern oxidation (using oxalyl chloride and DMSO), Dess-Martin periodinane (DMP), or chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). The choice of oxidant depends on the presence of other sensitive functional groups within the molecule. For instance, PCC is known for its mildness and is suitable for substrates with acid-sensitive groups. These oxidative transformations are a key step in converting advanced intermediates into the final 5-azaspiro[2.5]octan-8-one structure.
Reductive Hydrodehalogenation for Spirocyclic Precursors
Reductive hydrodehalogenation is a valuable transformation for removing halogen atoms from a molecule and replacing them with hydrogen. In the synthesis of functionalized 5-azaspiro[2.5]octan-8-one derivatives, this reaction can be used to modify precursors that have been halogenated to direct other synthetic steps or to remove protecting groups.
This process is commonly achieved through catalytic hydrogenation, using a palladium-on-carbon (Pd/C) catalyst and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like formic acid. organic-chemistry.org The reaction conditions are generally mild and tolerate a wide range of functional groups. This method is particularly useful for the late-stage diversification of complex molecules, allowing for the strategic removal of halogens that were used as blocking groups or as handles for other transformations, thereby providing access to a broader range of functionalized azaspirooctanone derivatives. organic-chemistry.org
Table 2: Summary of Synthetic Methodologies
| Section | Methodology | Description | Key Reagents/Catalysts |
|---|---|---|---|
| 2.1.1 | Multicomponent Condensation | One-pot formation of acyclic precursors. | Zirconocene hydrochloride, N-diphenylphosphinoylimines |
| 2.1.2 | Ring-Closing Metathesis | Intramolecular cyclization of dienes. | Grubbs' catalysts, Schrock's catalyst |
| 2.1.3 | Epoxide Opening | Intramolecular cyclization via amine attack on an epoxide. | Acid or base catalysts |
| 2.2.1 | Oxidative Processes | Introduction of the C-8 ketone from an alcohol precursor. | PCC, Swern reagents, Dess-Martin periodinane |
| 2.2.2 | Reductive Hydrodehalogenation | Removal of halogen atoms from precursors. | Pd/C, H2 (or transfer agent) |
Cyclopropanation Reactions Utilizing Dihalocarbene Generation
A key transformation in the synthesis of the 5-azaspiro[2.5]octan-8-one core is the cyclopropanation of a suitable precursor. One effective, albeit indirect, method involves the addition of a dihalocarbene to an alkene, followed by reductive dehalogenation. thieme-connect.de Dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂) or dibromocarbene (:CBr₂), are highly reactive intermediates that can be generated in situ from haloforms like chloroform (B151607) or bromoform (B151600) under basic conditions. thieme-connect.deacsgcipr.org
The general approach involves the reaction of a dihalocarbene with an appropriate olefin precursor, typically a derivative of piperidinone with an exocyclic double bond, to form a gem-dihalocyclopropane. thieme-connect.debeilstein-journals.org This intermediate is then subjected to reductive dehalogenation to yield the desired cyclopropane (B1198618) ring. thieme-connect.de While the direct use of free carbenes for cyclopropanation has limitations due to their instability and the exothermic nature of their generation, dihalocarbenes are relatively more stable and provide a viable route to gem-dihalocyclopropanes. acsgcipr.org
The reaction of a terminal vinyl-substituted self-assembled monolayer with various dihalocarbenes has been shown to successfully generate the corresponding dihalocyclopropane motifs, demonstrating the feasibility of this transformation on complex substrates. beilstein-journals.org
Table 1: Dihalocarbene Precursors and Generation
| Dihalocarbene | Precursor | Generation Conditions |
|---|---|---|
| Dichlorocarbene (:CCl₂) | Chloroform (CHCl₃) | Strong base (e.g., NaOH, KOH) |
| Dibromocarbene (:CBr₂) | Bromoform (CHBr₃) | Strong base (e.g., NaOH, KOH) |
Development of Scalable and Efficient Synthetic Processes for 5-Azaspiro[2.5]octan-8-one Hydrochloride Analogues
The translation of laboratory-scale syntheses to industrial production necessitates the development of scalable and efficient processes. For azaspirocyclic compounds, continuous flow synthesis and modular approaches are at the forefront of these efforts.
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govresearchgate.net This technology is particularly well-suited for reactions involving unstable intermediates or highly exothermic processes, which are often encountered in the synthesis of complex heterocyclic scaffolds. nih.govmtak.hu
The application of continuous flow techniques to the synthesis of spirocyclic ketones and other azaspirocyclic compounds has been an area of active research. mdpi.comresearchgate.net Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. rsc.org For instance, multi-step continuous flow systems have been developed for the synthesis of β/γ-substituted ketones, demonstrating the potential for telescoping multiple reaction steps without isolating intermediates. zenodo.org The use of microreactors and packed-bed reactors can further enhance mixing and reaction efficiency, particularly in biphasic systems that may be relevant for dihalocyclopropane synthesis. acsgcipr.org
The generation of chemical libraries with diverse functionalities is crucial for drug discovery and development. Modular or combinatorial synthesis provides a powerful strategy for rapidly accessing a wide range of analogs from a common scaffold. fortunepublish.com This approach involves the systematic combination of different building blocks to create a large collection of related compounds.
For the 5-azaspiro[2.5]octan-8-one core, a modular approach would involve preparing a central spirocyclic intermediate that can be further functionalized at various positions. Solid-phase synthesis, where intermediates are attached to a polymer support, can facilitate the purification process and is amenable to automation. fortunepublish.comresearchgate.net Solution-phase synthesis also offers versatility and is often more suitable for large-scale production. fortunepublish.com By employing a variety of starting materials and reagents in a combinatorial fashion, a diverse library of 5-azaspiro[2.5]octan-8-one derivatives can be efficiently generated for biological screening.
Table 2: Comparison of Synthetic Library Generation Techniques
| Technique | Advantages | Disadvantages |
|---|---|---|
| Solid-Phase Synthesis | Simplified purification, amenable to automation. fortunepublish.com | Reaction monitoring can be difficult, potential for resin-related side reactions. |
Enantioselective Synthesis of Chiral 5-Azaspiro[2.5]octan-8-one Enantiomers
Many bioactive molecules are chiral, and their biological activity often resides in a single enantiomer. Therefore, the development of enantioselective synthetic methods is of paramount importance. The asymmetric synthesis of chiral 5-azaspiro[2.5]octan-8-one enantiomers can be approached through several strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. nih.govyoutube.com
Catalytic asymmetric synthesis is a highly efficient approach where a small amount of a chiral catalyst is used to generate a large quantity of an enantioenriched product. nih.gov For the synthesis of chiral γ-amino ketones, which share structural similarities with the target molecule, catalytic asymmetric umpolung reactions of imines have been developed. nih.gov Such strategies could potentially be adapted for the enantioselective construction of the 5-azaspiro[2.5]octan-8-one scaffold.
Another approach involves the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. youtube.com After the desired transformation, the auxiliary is removed. This method has been successfully applied to the synthesis of chiral 1,2-amino alcohols. researchgate.net
Furthermore, the enantioselective construction of related bicyclic systems, such as the 8-azabicyclo[3.2.1]octane scaffold found in tropane (B1204802) alkaloids, has been achieved through stereocontrolled formation from acyclic precursors containing the necessary stereochemical information. rsc.org Similar strategies could be envisioned for the synthesis of chiral 5-azaspiro[2.5]octan-8-one enantiomers.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Chloroform |
| Bromoform |
| Tris(dimethylamino)sulfonium difluoromethylide |
| 8-Azabicyclo[3.2.1]octane |
| 1,2-Amino alcohols |
Chemical Reactivity and Derivatization of the 5 Azaspiro 2.5 Octan 8 One Hydrochloride Scaffold
Functional Group Transformations on the Azaspiro[2.5]octan-8-one Nucleus
The presence of a secondary amine and a ketone group on the 5-azaspiro[2.5]octan-8-one nucleus allows for a range of functional group transformations. These reactions are fundamental to the derivatization of this scaffold, providing pathways to a wide array of more complex molecules.
The secondary amine is amenable to standard N-functionalization reactions. N-acylation can be readily achieved by reacting the hydrochloride salt with various acylating agents, such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the hydrogen chloride and facilitate the reaction. Similarly, N-alkylation can be performed using alkyl halides or through reductive amination with aldehydes or ketones, expanding the substitution possibilities at the nitrogen atom.
The ketone functionality at the 8-position is a key site for modifications. It can undergo nucleophilic addition reactions, and more significantly, it is a prime candidate for reductive amination. acsgcipr.orgmasterorganicchemistry.com This powerful transformation allows for the conversion of the ketone into a secondary or tertiary amine, introducing a new vector for chemical diversity at this position. The general mechanism involves the formation of an imine or enamine intermediate, which is then reduced in situ. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com
Strategic Modification at Key Positions for Tailored Chemical Diversity
Strategic modifications at the nitrogen (position 5) and the carbonyl carbon (position 8) are crucial for tailoring the chemical diversity of the 5-azaspiro[2.5]octan-8-one scaffold. These modifications allow for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships in drug discovery programs.
Table 1: Potential Strategic Modifications of 5-Azaspiro[2.5]octan-8-one
| Position | Modification Type | Reagents and Conditions | Potential Outcome |
| N-5 | N-Acylation | Acyl chlorides, anhydrides; base (e.g., triethylamine, pyridine) | Introduction of amide functionalities with diverse substituents. |
| N-Alkylation | Alkyl halides; base or reductive amination with aldehydes/ketones | Introduction of various alkyl or arylalkyl groups. | |
| C-8 | Reductive Amination | Primary or secondary amines, reducing agent (e.g., NaBH(OAc)₃) | Conversion of the ketone to a substituted amine, introducing a new chiral center. |
| Wittig Reaction | Phosphonium ylides | Conversion of the carbonyl to an exocyclic double bond for further functionalization. | |
| Grignard/Organolithium Addition | Grignard reagents, organolithium reagents | Formation of tertiary alcohols, introducing new carbon-carbon bonds. |
These strategic modifications enable the creation of a library of compounds with diverse functionalities emanating from the core spirocyclic structure. The choice of reagents and reaction conditions can be tailored to achieve the desired molecular complexity and properties.
Investigations into Nucleophilic and Electrophilic Reactivity of the Azaspirooctanone
The reactivity of the 5-azaspiro[2.5]octan-8-one scaffold is dictated by the interplay of its nucleophilic and electrophilic centers. The nitrogen atom of the secondary amine is a primary nucleophilic site, readily reacting with a variety of electrophiles. This nucleophilicity is fundamental to the N-acylation and N-alkylation reactions discussed previously. The lone pair of electrons on the nitrogen can attack the electrophilic carbon of acyl chlorides, alkyl halides, or the carbonyl carbon of aldehydes and ketones during reductive amination.
Conversely, the carbonyl carbon at the 8-position is the primary electrophilic site. It is susceptible to attack by various nucleophiles. In the context of reductive amination, the initial step involves the nucleophilic attack of an external amine on this carbonyl carbon. acsgcipr.org Other carbon-based nucleophiles, such as Grignard reagents or organolithium compounds, can also add to the carbonyl group, leading to the formation of tertiary alcohols.
The enolate chemistry of the ketone also presents opportunities for electrophilic reactions at the alpha-carbons (positions 7 and 9), although this reactivity can be influenced by the steric hindrance imposed by the spirocyclic system.
Role of 5-Azaspiro[2.5]octan-8-one Hydrochloride as a Building Block in Complex Molecule Synthesis
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the construction of novel spiro-heterocyclic systems. Its bifunctional nature allows it to participate in a variety of synthetic strategies, including multi-component reactions (MCRs). rsc.orgsemanticscholar.org MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials.
For instance, the ketone and secondary amine functionalities of the azaspirooctanone scaffold could potentially be utilized in Ugi or Passerini-type reactions, leading to the rapid assembly of complex, peptidomimetic structures. The rigid spirocyclic core would impart conformational constraint to the resulting molecules, a desirable feature in the design of biologically active compounds.
Furthermore, the derivatized products of 5-azaspiro[2.5]octan-8-one can serve as intermediates for further synthetic elaborations. For example, a derivative obtained through reductive amination at the 8-position introduces a new amino group that can be further functionalized. This step-wise approach allows for the systematic construction of intricate molecular architectures with the 5-azaspiro[2.5]octane moiety as the central scaffold. The synthesis of novel spiro-heterocycles is an area of significant interest, and building blocks like 5-azaspiro[2.5]octan-8-one are instrumental in exploring this chemical space. semanticscholar.org
Structure Activity Relationship Sar Studies of 5 Azaspiro 2.5 Octan 8 One Hydrochloride Derivatives
Conformational Analysis and its Implications for Receptor/Ligand Complementarity
The rigid, three-dimensional structure of the 5-azaspiro[2.5]octan-8-one scaffold is a key determinant of its interaction with biological targets. Conformational analysis reveals that the spirocyclic system locks the piperidine (B6355638) ring in a defined chair or twisted-boat conformation, which in turn orients the substituents in specific spatial arrangements. This pre-organization of the molecule reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity.
The cyclopropane (B1198618) ring fused to the piperidine core introduces significant conformational rigidity. This rigidity is advantageous in drug design as it minimizes the number of accessible low-energy conformations, making it more likely that one of these will be complementary to the binding site of a target protein. The fixed orientation of the nitrogen atom and the carbonyl group, along with any substituents, dictates the potential hydrogen bonding, hydrophobic, and electrostatic interactions with a receptor. Computational modeling and spectroscopic techniques are employed to understand the preferred conformations of these derivatives and how they might fit into a receptor's active site, thereby guiding the design of more potent and selective ligands.
Impact of Substituent Effects on Biological Interaction Profiles
The biological activity of 5-azaspiro[2.5]octan-8-one derivatives can be significantly altered by the nature and position of various substituents. SAR studies systematically explore these effects by modifying different parts of the molecule.
Substituents on the Nitrogen Atom (Position 5): The nitrogen atom of the piperidine ring is a common site for modification. The introduction of different alkyl, aryl, or acyl groups can influence the molecule's basicity, lipophilicity, and steric profile. For instance, a small alkyl substituent might be well-tolerated, while a bulky group could either enhance binding through additional hydrophobic interactions or cause steric hindrance, thereby reducing affinity. The electronic nature of the substituent also plays a crucial role; electron-withdrawing groups can decrease the basicity of the nitrogen, affecting its ability to form salt bridges with acidic residues in the receptor.
Substituents on the Cyclohexanone Ring (Positions 6, 7, 9): Modification of the cyclohexanone ring can impact both the molecule's physical properties and its interaction with the target. Substituents at these positions can modulate lipophilicity and polarity. For example, the introduction of a hydroxyl group could increase aqueous solubility and provide an additional hydrogen bond donor, whereas a methyl group would increase lipophilicity. The stereochemistry of these substituents is also critical, as different stereoisomers can exhibit vastly different biological activities due to the specific three-dimensional requirements of the receptor binding pocket.
An illustrative data table summarizing the hypothetical impact of substituents on the biological activity of 5-azaspiro[2.5]octan-8-one derivatives is presented below.
| Compound | R1 (at N-5) | R2 (at C-6) | R3 (at C-7) | Biological Activity (IC50, nM) |
| 1 | H | H | H | 500 |
| 2 | CH3 | H | H | 250 |
| 3 | Benzyl | H | H | 100 |
| 4 | H | CH3 | H | 400 |
| 5 | H | H | OH | 300 |
Modulation of Molecular Properties for Optimized Ligand Design
A significant challenge in drug development is ensuring that a compound has sufficient metabolic stability to achieve and maintain therapeutic concentrations in the body. The azaspirocyclic framework itself can confer a degree of metabolic stability due to its rigid and compact nature. However, certain structural features can be susceptible to metabolic enzymes, primarily cytochrome P450s.
Common metabolic pathways for N-heterocycles include N-dealkylation and oxidation of carbon atoms adjacent to the nitrogen. Strategies to improve metabolic stability in 5-azaspiro[2.5]octan-8-one derivatives include:
Blocking Sites of Metabolism: Introducing metabolically robust groups, such as fluorine atoms or small alkyl groups, at positions susceptible to oxidation can block the action of metabolic enzymes. For example, replacing a metabolically labile methyl group with a trifluoromethyl group can significantly enhance metabolic stability.
Modulating Electronic Properties: Altering the electronic environment around the nitrogen atom can influence its susceptibility to metabolism. Introducing electron-withdrawing groups can decrease the electron density on the nitrogen, making it less prone to oxidation.
Introducing Steric Hindrance: Placing bulky groups near potential sites of metabolism can sterically hinder the approach of metabolic enzymes, thereby slowing down the rate of degradation.
The following table illustrates hypothetical strategies for improving the metabolic stability of a lead compound.
| Compound | Modification | In Vitro Half-life (t1/2, min) |
| Lead Compound | - | 15 |
| Analog A | Introduction of a fluorine atom at C-6 | 45 |
| Analog B | Replacement of N-methyl with N-cyclopropyl | 60 |
| Analog C | Introduction of a gem-dimethyl group at C-7 | 35 |
Achieving selectivity for a specific biological target over other related targets is crucial for minimizing off-target side effects. The rigid nature of the 5-azaspiro[2.5]octan-8-one scaffold provides a good starting point for designing selective ligands. Fine-tuning the substituents allows for the optimization of interactions with the desired target while potentially introducing unfavorable interactions with off-targets.
Strategies to enhance selectivity include:
Exploiting Subtle Receptor Differences: Even closely related receptors can have minor differences in the shape and chemical nature of their binding pockets. By carefully designing substituents that can exploit these differences, for example, through specific hydrogen bonds or hydrophobic interactions that are only possible with the intended target, selectivity can be improved.
Stereochemical Control: The synthesis of single enantiomers or diastereomers is a powerful strategy for improving selectivity. Often, only one stereoisomer will have the correct three-dimensional orientation to bind effectively and selectively to the target receptor.
Conformational Restriction: Further rigidifying the structure, for instance, by introducing additional rings or bulky groups, can lock the molecule into a conformation that is highly complementary to the target receptor but not to off-targets.
Integration of Computational and Experimental Approaches in SAR Elucidation
The elucidation of structure-activity relationships for 5-azaspiro[2.5]octan-8-one derivatives is most effectively achieved through a synergistic combination of computational and experimental methods.
Computational Approaches: Molecular modeling techniques such as quantitative structure-activity relationship (QSAR) studies, pharmacophore modeling, and molecular docking are invaluable for predicting the biological activity of novel derivatives and for understanding the key structural features required for binding. These methods can prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources. Docking studies can provide insights into the binding mode of these ligands within the active site of a target receptor, helping to explain observed SAR trends and guide the design of new analogs with improved properties.
Experimental Approaches: The predictions from computational models must be validated through experimental testing. This involves the chemical synthesis of the designed compounds and their evaluation in relevant biological assays to determine their potency, selectivity, and metabolic stability. High-throughput screening can be used to rapidly assess the activity of a library of derivatives. The experimental data then feeds back into the computational models, allowing for their refinement and the design of the next generation of compounds in an iterative cycle of design, synthesis, and testing. This integrated approach accelerates the process of lead optimization and the development of potent and selective drug candidates based on the 5-azaspiro[2.5]octan-8-one scaffold.
Applications of 5 Azaspiro 2.5 Octan 8 One Hydrochloride As a Chemical Scaffold
Integration into Medicinal Chemistry Programs
The distinct conformational rigidity of the 5-azaspiro[2.5]octane framework is a key advantage in drug design. acs.org By locking pendant functional groups in specific spatial orientations, this scaffold allows for precise and optimized interactions with biological targets, potentially leading to increased potency and selectivity. acs.org Its three-dimensional nature is a desirable characteristic for exploring chemical space beyond the "flatland" of traditional aromatic ring systems, which can lead to improved physicochemical and pharmacokinetic properties. acs.org
Design of Inhibitors Targeting Specific Biological Pathways and Enzymes
The 5-azaspiro[2.5]octane core has been successfully incorporated into inhibitors targeting a range of enzymes and pathways implicated in human diseases.
ErbB Sheddase: The ErbB family of receptor tyrosine kinases plays a crucial role in cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. researchgate.net The release of ErbB ligands is mediated by sheddases, which are members of the ADAM (a disintegrin and metalloprotease) family of enzymes. google.com Inhibiting these sheddases is a promising anticancer strategy. google.comnih.gov Researchers have successfully designed a novel class of potent and selective inhibitors of the human epidermal growth factor receptor-2 (HER-2/ErbB2) sheddase based on a (6S,7S)-N-hydroxy-6-carboxamide-5-azaspiro[2.5]octane-7-carboxamide scaffold. researchgate.net These compounds demonstrated excellent pharmacodynamic and pharmacokinetic profiles and were shown to reduce tumor size in preclinical cancer models. researchgate.net
Toll-like Receptors (TLRs): Toll-like receptors are key components of the innate immune system, recognizing molecular patterns associated with pathogens and cellular damage. nih.govsigmaaldrich.com Their modulation is a therapeutic strategy for a wide range of conditions, including autoimmune diseases, infections, and cancer. nih.govnih.gov The 5-azaspiro[2.5]octane framework has been utilized as a core structure in the development of selective Toll-like receptor (TLR) inhibitors, specifically in isoxazolo[5,4-d]pyrimidine (B13100350) derivatives. nih.gov This highlights the scaffold's utility in creating molecules that can modulate complex immune signaling pathways.
Janus Kinases (JAKs): The Janus kinase family (JAK1, JAK2, JAK3, and Tyk2) are intracellular tyrosine kinases that mediate signaling for a wide array of cytokines and growth factors involved in immunity and inflammation. researchgate.netnih.gov Small molecule JAK inhibitors have become an important class of drugs for treating autoimmune disorders like rheumatoid arthritis and inflammatory bowel disease. researchgate.netresearchgate.net While many existing JAK inhibitors are based on scaffolds like pyrrolopyrimidines or pyrrolopyrazines, the unique three-dimensional structure of the azaspiro[2.5]octane core presents an opportunity for the design of novel inhibitor classes with potentially different selectivity and pharmacokinetic profiles. nih.govnih.gov
Phosphatidylinositol-4-kinase (PI4K): Phosphatidylinositol 4-kinases (PI4Ks) are enzymes that produce the signaling lipid phosphatidylinositol 4-phosphate (PI4P), which is crucial for membrane trafficking in the Golgi complex. mdpi.comhhs.gov PI4Ks, particularly the PI4KIIIβ isoform, are also essential host factors for the replication of many RNA viruses, making them attractive antiviral drug targets. mdpi.commdpi.com The development of potent and selective PI4K inhibitors is an active area of research. nih.gov The design of kinase inhibitors often benefits from rigid scaffolds that can orient functional groups toward the ATP-binding pocket. While specific examples using the 5-azaspiro[2.5]octan-8-one scaffold are not prominent in the reviewed literature, its structural features make it a plausible candidate for exploration in the design of novel PI4K inhibitors.
Pin1: The peptidyl-prolyl cis/trans isomerase Pin1 is an enzyme that regulates the function of numerous proteins involved in cell cycle progression and signaling. nih.gov Pin1 is overexpressed in many cancers and is considered a promising therapeutic target. researchgate.netnih.gov The identification of novel, potent, and cell-active Pin1 inhibitors remains a significant challenge in medicinal chemistry. nih.gov Virtual screening and pharmacophore modeling are key strategies used to identify new scaffolds for Pin1 inhibition. nih.gov The rigid azaspiro[2.5]octane framework could serve as a starting point for designing inhibitors that fit the specific conformational requirements of the Pin1 active site.
Development of Scaffolds for Antimicrobial and Anticancer Research
The structural attributes of the 5-azaspiro[2.5]octan-8-one scaffold make it a versatile platform for generating compound libraries for both antimicrobial and anticancer drug discovery.
Anticancer Research: As detailed previously, the direct application of the 5-azaspiro[2.5]octane scaffold in the development of HER-2 sheddase inhibitors provides a clear example of its utility in oncology. researchgate.net The ability to inhibit growth factor signaling pathways is a cornerstone of modern cancer therapy. nih.gov Natural products and synthetic molecules containing diverse heterocyclic scaffolds continue to be a major source of new anticancer drug candidates, targeting pathways such as cell proliferation, apoptosis, and angiogenesis. hhs.govnih.govmdpi.com The azaspiro[2.5]octane core represents a novel building block for creating the next generation of targeted anticancer agents.
Antimicrobial Research: The global challenge of antimicrobial resistance necessitates the discovery of new chemical classes of antibiotics. nih.gov Drug discovery efforts often focus on identifying novel scaffolds that can overcome existing resistance mechanisms. researchgate.netmdpi.com While research has explored various heterocyclic compounds for antimicrobial activity, the unique topology of spirocyclic systems like 5-azaspiro[2.5]octan-8-one offers a distinct starting point for chemical exploration. mdpi.com For instance, related azabicyclo[3.3.0]octane moieties have been incorporated into novel quinolone antibacterials with potent activity against multidrug-resistant pathogens, demonstrating the potential of such rigid bicyclic and spirocyclic amine structures in this therapeutic area. researchgate.net
| Target/Application | Scaffold/Derivative Example | Therapeutic Area | Key Finding |
|---|---|---|---|
| ErbB (HER-2) Sheddase | (6S,7S)-N-hydroxy-6-carboxamide-5-azaspiro[2.5]octane-7-carboxamides | Anticancer | Potent and selective inhibition of HER-2 sheddase, leading to tumor size reduction in preclinical models. researchgate.net |
| Toll-like Receptors (TLRs) | Isoxazolo[5,4-d]pyrimidines with a 5-azaspiro[2.5]octane core | Immunology/Inflammation | Serves as a core structure for selective TLR inhibitors. nih.gov |
| Janus Kinases (JAKs) | Potential Scaffold | Autoimmune/Inflammatory Diseases | The rigid 3D structure offers a novel starting point for designing inhibitors with new selectivity profiles. |
| Antimicrobial Agents | Potential Scaffold (related azabicyclo-octanes used in quinolones) | Infectious Diseases | Spirocyclic structures provide novel chemical space for overcoming antimicrobial resistance. researchgate.net |
Intermediate for Biologically Active Molecules, including Hepatitis C Virus NS5A Inhibitors
The hepatitis C virus (HCV) non-structural protein 5A (NS5A) is a clinically validated target for antiviral therapy, with several highly potent inhibitors now forming the backbone of modern HCV treatment regimens. nih.gov These inhibitors are typically complex molecules with multiple stereocenters and heterocyclic components. The synthesis of such molecules relies on a supply of versatile and stereochemically defined building blocks. While the reviewed literature does not explicitly detail the use of 5-azaspiro[2.5]octan-8-one hydrochloride as an intermediate in the synthesis of known NS5A inhibitors, its structure contains functionalities—a secondary amine and a ketone—that are amenable to a wide range of chemical transformations. This makes it a potentially valuable starting material for the synthesis of novel, biologically active compounds, including new antiviral agents.
Utility in Catalyst Design and Development
Beyond medicinal chemistry, the structural features of 5-azaspiro[2.5]octan-8-one are attractive for the field of asymmetric catalysis, where the goal is to create single-enantiomer products.
Application of Azaspirocyclic Chiral Ligands in Asymmetric Catalysis
Chiral ligands are essential components of most asymmetric catalysts, transferring their stereochemical information to the substrate during a chemical reaction. sigmaaldrich.com Ligands based on rigid cyclic or bicyclic amine backbones have proven to be highly effective in a variety of metal-catalyzed reactions. mdpi.com The rigidity of the azaspiro[2.5]octane framework can reduce the number of accessible conformations when complexed to a metal, which often leads to higher enantioselectivity in catalytic transformations. nih.gov While many "privileged" ligands possess C2 symmetry, nonsymmetrical ligands have also demonstrated exceptional performance. researchgate.net Chiral versions of 5-azaspiro[2.5]octan-8-one or its derivatives could be developed into novel ligands for transition metals like rhodium, iridium, or palladium, potentially enabling new, highly selective reactions.
Organocatalysis with Modified Azaspiro[2.5]octan-8-one Systems
Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. Chiral secondary amines are a cornerstone of organocatalysis, activating substrates through the formation of transient enamines or iminium ions. The 5-azaspiro[2.5]octan-8-one molecule contains both a secondary amine and a ketone. The amine moiety could be used directly for enamine or iminium ion catalysis after resolution to obtain a single enantiomer. Furthermore, the ketone provides a handle for modification, allowing for the synthesis of bifunctional catalysts where a second catalytic group (e.g., a hydrogen-bond donor like a thiourea) could be installed. Such bifunctional catalysts can activate both reaction partners simultaneously, often leading to high levels of stereocontrol. The rigid spirocyclic backbone would serve to hold the catalytic moieties in a well-defined orientation, making it a promising platform for the rational design of new organocatalysts.
| Catalysis Type | Potential Role of Scaffold | Key Structural Feature | Potential Advantage |
|---|---|---|---|
| Asymmetric Metal Catalysis | Chiral Ligand Precursor | Secondary Amine, Rigid Spirocyclic Core | Conformational rigidity can enhance enantioselectivity in metal complexes. nih.gov |
| Organocatalysis | Enamine/Iminium Catalyst | Chiral Secondary Amine | Activates carbonyl compounds and α,β-unsaturated systems. |
| Bifunctional Organocatalysis | Scaffold for Catalyst Assembly | Ketone handle for functionalization, Amine for catalysis | Allows for the creation of catalysts that can activate multiple substrates simultaneously. |
Contributions to Chemical Probe Discovery through Scaffold Diversity
The quest for high-quality chemical probes—small molecules used to study biological processes—relies heavily on the availability of diverse and structurally complex molecular scaffolds. This compound serves as an exemplary starting point for generating such diversity. The inherent three-dimensionality of the azaspiro[2.5]octane core allows for the precise spatial arrangement of functional groups, which is crucial for selective interaction with biological targets.
Diversity-oriented synthesis (DOS) is a key strategy in the development of chemical probes, aiming to populate chemical space with a wide array of molecular structures. nih.gov The 5-azaspiro[2.5]octane framework is well-suited for DOS approaches. The presence of a ketone at the 8-position and a secondary amine within the piperidine (B6355638) ring offers two distinct points for chemical modification. This allows for the divergent synthesis of a library of compounds from a common intermediate, each with unique steric and electronic properties.
Research into the synthesis of azaspirocycles has demonstrated that these scaffolds are of considerable relevance for chemistry-driven drug discovery. nih.gov By systematically modifying the this compound core, chemists can generate a multitude of derivatives. For instance, the ketone can be transformed into a variety of functional groups, such as alcohols, amines, or hydrazones, each introducing new potential interactions with a biological target. Similarly, the secondary amine can be acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. This functional group tolerance and synthetic tractability are paramount in the rapid generation of novel chemical probes. The resulting library of compounds can then be screened to identify molecules that modulate the activity of a specific protein or pathway, thereby providing valuable tools for biological research.
Advancements in Diverse Compound Library Assembly for High-Throughput Screening
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of compounds for biological activity. nih.gov The success of any HTS campaign is intrinsically linked to the quality and diversity of the compound library being screened. Libraries rich in structural and stereochemical complexity are more likely to yield hit compounds with the desired biological activity and selectivity.
The this compound scaffold provides a robust foundation for the assembly of diverse compound libraries tailored for HTS. The spirocyclic nature of this compound leads to a higher fraction of sp3-hybridized carbons, a characteristic that has been correlated with increased success in clinical trials. chemrxiv.org This is because sp3-rich scaffolds introduce conformational rigidity and a more defined three-dimensional shape, which can lead to more specific and higher-affinity binding to protein targets. bldpharm.com
The assembly of compound libraries based on the 5-Azaspiro[2.5]octan-8-one scaffold can be achieved through various synthetic strategies. Parallel synthesis techniques can be employed to efficiently generate large numbers of derivatives. For example, the ketone at the 8-position can be reacted with a library of amines to form a diverse set of imines or, following reduction, a library of secondary amines. The nitrogen at the 5-position can be functionalized with a variety of acyl chlorides, sulfonyl chlorides, or isocyanates. The combination of these transformations allows for the exponential generation of a vast number of unique molecules from a single starting scaffold.
Advanced Spectroscopic and Computational Characterization of 5 Azaspiro 2.5 Octan 8 One Hydrochloride
High-Resolution Spectroscopic Techniques for Structural Elucidation of Derivatives
High-resolution spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the unambiguous structural elucidation and conformational analysis of 5-azaspiro[2.5]octan-8-one derivatives. Techniques such as 1H, 13C, and 15N NMR, complemented by two-dimensional experiments (COSY, HSQC, HMBC), allow for the precise assignment of all atoms and the determination of relative stereochemistry.
In studies of analogous spirocyclic systems like 1-oxa-2-azaspiro[2.5]octane derivatives, NMR spectroscopy has been pivotal. sci-hub.stnih.gov The analysis of proton-proton (1H-1H) coupling constants provides detailed information about dihedral angles, which helps in determining the preferred conformation of the six-membered piperidine (B6355638) ring—typically a chair conformation. sci-hub.st The chemical shifts of both proton and carbon atoms are highly sensitive to the steric and electronic environment, including the orientation of substituents on the rings. nih.gov For instance, the anisotropic effects of substituents on the three-membered ring can cause significant shielding or deshielding of specific axial or equatorial protons on the piperidine ring, which is a key indicator of their relative orientation. sci-hub.st
The data obtained from these spectroscopic techniques are fundamental for confirming the identity and purity of newly synthesized derivatives and for understanding their conformational preferences in solution.
Table 1: Representative 1H and 13C NMR Data for a Hypothetical Substituted 5-Azaspiro[2.5]octane Derivative Data are illustrative and based on analyses of structurally related azaspiro[2.5]octane systems. sci-hub.stnih.gov
| Position | 1H Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | 13C Chemical Shift (δ, ppm) |
| C1/C2 (CH2) | 0.85-1.10 (m) | - | 15.2 |
| C3 (Spiro) | - | - | 35.1 |
| C4 (CH2) | 3.15 (t) | J = 6.5 | 52.8 |
| C6 (CH2) | 3.30 (t) | J = 6.5 | 51.5 |
| C7 (CH2) | 1.95 (m) | - | 38.0 |
| C8 (C=O) | - | - | 208.5 |
X-ray Crystallography for Absolute Configuration Determination and Conformational Insights
Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration and solid-state conformation of chiral molecules, including derivatives of 5-azaspiro[2.5]octan-8-one. This technique provides precise three-dimensional coordinates of each atom in the crystal lattice, revealing exact bond lengths, bond angles, and torsional angles.
For complex spirocyclic systems, X-ray analysis confirms the connectivity and stereochemistry established by other methods and offers unparalleled insight into molecular packing and intermolecular interactions, such as hydrogen bonds. nih.govresearchgate.net In a reported crystal structure of a related spiro[cyclopropane-1,3′-indolin]-2′-one, the analysis revealed the dihedral angle between the two constituent rings and how intermolecular N—H⋯O hydrogen bonds link molecules into chains within the crystal. nih.gov Such information is critical for understanding the solid-state properties of a compound and can inform the design of crystalline forms with desired physicochemical characteristics. The analysis would definitively show the piperidine ring in a chair conformation and the precise geometry of the spiro-fused cyclopropane (B1198618) ring.
Table 2: Typical Crystallographic Data Obtainable for a 5-Azaspiro[2.5]octan-8-one Derivative Parameters are hypothetical, representing typical values for organic spirocyclic compounds. nih.govresearchgate.net
| Parameter | Example Value |
| Chemical Formula | C7H12ClNO |
| Formula Weight | 149.63 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.51 |
| b (Å) | 10.23 |
| c (Å) | 9.85 |
| β (°) | 105.2 |
| Volume (Å3) | 827.4 |
| Z | 4 |
| Calculated Density (g/cm3) | 1.20 |
| Key Intermolecular Interactions | N-H···Cl, C-H···O |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and predicting the reactivity of molecules like 5-azaspiro[2.5]octan-8-one hydrochloride. mdpi.com By solving approximations of the Schrödinger equation, these methods can determine optimized molecular geometries, vibrational frequencies, and a host of electronic descriptors.
Commonly employed methods such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set can provide deep insights into the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comekb.eg The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. ekb.eg Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. mdpi.com Global reactivity descriptors, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), can be calculated from the FMO energies to quantify the molecule's reactivity profile. mdpi.com
Table 3: Predicted Electronic Properties of 5-Azaspiro[2.5]octan-8-one via DFT Calculations Values are illustrative and based on typical results for similar organic heterocycles calculated using DFT. mdpi.comekb.eg
| Property | Description | Predicted Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Indicator of chemical stability and reactivity | 5.6 eV |
| Chemical Potential (μ) | Tendency of electrons to escape | -4.0 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.8 eV |
| Electrophilicity Index (ω) | Propensity to accept electrons | 2.86 eV |
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time, providing a dynamic view of ligand-target interactions. researchgate.net For derivatives of 5-azaspiro[2.5]octan-8-one, MD simulations can elucidate how these ligands bind to a specific protein target, their conformational stability within the binding site, and the key intermolecular forces that govern the interaction. nih.gov
Starting from a docked pose or a crystal structure of the ligand-protein complex, MD simulations can track the trajectory of the system for nanoseconds to microseconds. This allows for the observation of conformational rearrangements in both the ligand and the protein upon binding. nih.gov Advanced techniques can be used to calculate the binding free energy of the complex, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), which provides a quantitative estimate of binding affinity. researchgate.net Furthermore, the simulation data can be analyzed to identify crucial interactions, such as specific hydrogen bonds or hydrophobic contacts, and to determine their persistence over the course of the simulation. nih.gov
Table 4: Illustrative Output from a Molecular Dynamics Simulation of a 5-Azaspiro[2.5]octane Ligand with a Target Protein Data are representative of a typical MD simulation analysis for a small molecule inhibitor. nih.gov
| Analysis Type | Key Findings |
| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol |
| Root Mean Square Deviation (RMSD) | Ligand stable in binding pocket (RMSD < 2.0 Å) |
| Key Interacting Residues | Tyr120, Asp155, Phe210 |
| Hydrogen Bond Analysis | Stable H-bond formed between ligand carbonyl and Tyr120 backbone NH (Occupancy: 85%) |
| Dominant Interaction Forces | Hydrophobic interactions with Phe210; Electrostatic interaction with Asp155 |
Cheminformatics and Scaffold Classification in Research and Development
In the field of drug discovery and development, cheminformatics provides the methods to organize, analyze, and model chemical information. The 5-azaspiro[2.5]octane core is classified as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. researchgate.net Spirocyclic scaffolds are of particular interest because their inherent three-dimensionality provides a way to escape the "flatland" of traditional aromatic, sp2-rich compounds. bldpharm.com
Increasing the fraction of sp3-hybridized carbons (Fsp3) in a molecule is a widely recognized strategy to improve its physicochemical properties, such as solubility and metabolic stability, and to enhance the success rate in clinical development. bldpharm.com The 5-azaspiro[2.5]octane scaffold, being entirely composed of sp3 carbons (with the exception of the ketone), is an excellent building block for increasing the Fsp3 character of a lead compound. In chemical databases, this scaffold is classified as a spiro heterocyclic amine. Its rigid structure provides well-defined exit vectors for substituents, allowing for precise spatial orientation within a protein's binding site, which can lead to improved potency and selectivity. chemrxiv.org The replacement of more flexible or planar moieties, like a piperazine, with a rigid azaspirocycle is a common tactic in lead optimization. bldpharm.com
Table 5: Cheminformatics Classification and Medicinal Chemistry Attributes of the 5-Azaspiro[2.5]octane Scaffold
| Attribute | Classification / Description |
| Scaffold Class | Spiro Heterocycle; Azaspiro Compound |
| Key Features | Rigid 3D structure; Fused cyclopropane and piperidine rings |
| Fsp³ Character | High (contributes positively to drug-likeness) |
| Role in Drug Design | Privileged scaffold; Bioisostere for planar or flexible rings (e.g., piperazine) |
| Physicochemical Impact | Can improve solubility, reduce lipophilicity (logD), and enhance metabolic stability |
| Common Applications | Used to orient substituents in defined vectors to optimize ligand-protein interactions |
Q & A
Q. What strategies optimize reaction pathways for derivatizing this compound into pharmacologically relevant analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
